3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide
Description
The compound 3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide features a thieno[3,2-d]pyrimidin-4-one core fused with a benzenesulfonamide moiety substituted with chloro and fluoro groups. This structure combines a heterocyclic scaffold known for pharmacological relevance (e.g., anti-inflammatory and enzyme inhibition) with a sulfonamide group, which is prevalent in medicinal chemistry due to its bioisosteric properties and ability to enhance target binding .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O3S2/c15-10-7-9(1-2-11(10)16)24(21,22)18-4-5-19-8-17-12-3-6-23-13(12)14(19)20/h1-3,6-8,18H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJYIDZOWFURIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the chloro and fluoro substituents: These can be introduced via halogenation reactions using reagents such as chlorine and fluorine sources.
Sulfonamide formation: This step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase.
Case Study 1 : A study by Salama et al. demonstrated that modifications to the benzyl group in thieno[3,2-d]pyrimidine derivatives significantly enhanced cytotoxicity against breast cancer cells.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Thieno[3,2-d]pyrimidine derivatives have been reported to be effective against a range of bacteria and fungi.
Case Study 2 : In an investigation focused on antimicrobial properties, compounds were screened against Mycobacterium tuberculosis, revealing minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL, highlighting their potential as therapeutic agents against resistant bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its pharmacological properties:
- Sulfanyl Group : Enhances interaction with biological targets.
- Chloro and Fluoro Substituents : Modulate lipophilicity and bioavailability.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Thieno[3,2-d]pyrimidine and Related Derivatives
Key Observations :
- The target compound’s thieno[3,2-d]pyrimidinone core is shared with anti-inflammatory derivatives (e.g., ), while quinazoline-based analogs (e.g., ) exhibit structural divergence but retain sulfonamide functionality.
- Substituents like chloro and fluoro are common across analogs, likely enhancing lipophilicity and metabolic stability. The ethyl linker in the target compound may improve conformational flexibility compared to direct sulfanyl or acetamide linkages in others .
Comparison :
- Spirothienopyrimidines () require harsh reflux conditions, whereas quinazoline derivatives () use milder Schiff base chemistry.
Physical and Chemical Properties
Table 3: Physical Properties of Sulfonamide Derivatives
Notable Trends:
- Higher melting points in quinazoline derivatives () suggest strong intermolecular forces (e.g., hydrogen bonding via hydrazineyl groups).
- The target compound’s chloro and fluoro substituents may reduce water solubility compared to non-halogenated analogs.
Table 4: Reported Bioactivities of Structural Analogs
Implications for the Target Compound :
- The COX-2 inhibition observed in benzothieno[3,2-d]pyrimidines () suggests the target may share anti-inflammatory properties. However, the absence of direct data necessitates further testing.
- Fluorine’s electronegativity in the target compound may enhance binding to enzymatic active sites, as seen in fluorinated COX-2 inhibitors ().
Biological Activity
3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 393.84 g/mol. The presence of a sulfonamide group and a thieno[3,2-d]pyrimidine moiety suggests potential interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, certain benzenesulfonamides have shown efficacy against various bacterial strains and fungi, including those responsible for agricultural diseases like whip smut in sugarcane. These compounds are noted for their ability to degrade into non-toxic residues in the environment, potentially acting as plant nutrients while also serving as antipathogens .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes involved in cellular processes. For example, related pyrimidinone compounds have been studied for their inhibitory effects on deubiquitinating enzymes (DUBs), which play critical roles in protein degradation pathways. The potency of these inhibitors can be influenced by structural modifications, such as the addition of halogen groups .
Case Studies
- Antipathogenic Activity : A study highlighted that derivatives with similar structures exhibited lethal effects on pathogenic fungi while being biodegradable . This dual functionality underscores their potential use in agricultural applications.
- Enzyme Targeting : In another investigation focusing on enzyme inhibition, compounds structurally related to this compound demonstrated significant inhibition of USP7 (Ubiquitin Specific Peptidase 7), with IC50 values indicating substantial potency at nanomolar concentrations .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Preparation of the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization of substituted thioureas with α-ketoesters .
- Step 2: Alkylation of the thienopyrimidinone nitrogen using 2-chloroethylamine to introduce the ethyl linker .
- Step 3: Sulfonylation of the amine group with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
- Key Considerations: Use coupling agents like EDC·HCl and HOBt·H₂O to minimize side reactions. Monitor reaction progress via TLC (e.g., Rf 0.41–0.86 in methanol:toluene systems) .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Methodological Answer:
Q. What crystallographic methods are suitable for resolving structural ambiguities?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement .
- Powder XRD: Compare experimental patterns with simulated data from SCXRD to assess phase purity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with bacterial enzymes like AcpS-PPTase?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to AcpS-PPTase (PDB ID: 1F80). Focus on the sulfonamide group’s hydrogen bonding with Ser-128 and the thienopyrimidinone’s π-stacking with Phe-98 .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of the enzyme-ligand complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How to resolve contradictory bioactivity data in enzyme inhibition assays?
Methodological Answer:
- Control Experiments: Test against mutant enzymes (e.g., Ser-128Ala) to confirm target specificity .
- Assay Optimization: Vary Mg²⁺ concentrations (1–10 mM) to address cofactor-dependent activity discrepancies .
- Data Normalization: Use Z-factor scoring to distinguish true inhibition from artifacts in high-throughput screens .
Q. What strategies mitigate byproduct formation during alkylation of the thienopyrimidinone core?
Methodological Answer:
Q. How to interpret unexpected ¹H NMR signals in the final product?
Methodological Answer:
- Dynamic Effects: Check for rotameric splitting in the sulfonamide NH signal due to restricted rotation .
- Impurity Profiling: Compare with spectra of intermediates to identify residual starting materials (e.g., ethylenediamine byproducts at δ 2.7–3.1 ppm) .
- Variable Temperature NMR: Heat to 60°C to coalesce split signals caused by slow conformational exchange .
Q. What in vitro models are appropriate for evaluating cytotoxicity and selectivity?
Methodological Answer:
- Cell Lines: Use HEK293 (normal) vs. HepG2 (cancer) cells. Assess IC₅₀ via MTT assays (48-hour exposure) .
- Selectivity Index (SI): Calculate SI = IC₅₀(normal)/IC₅₀(cancer). Target SI > 10 for further development .
- Mechanistic Studies: Perform Annexin V/PI staining to differentiate apoptosis vs. necrosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
